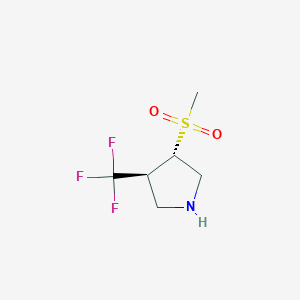

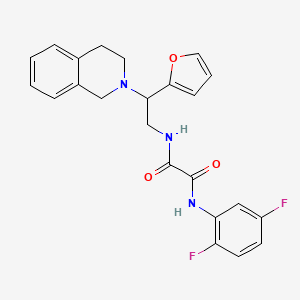

(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine” is a pyrrolidine derivative characterized by the presence of a trifluoromethyl group and a methylsulfonyl substituent. Pyrrolidine derivatives are known for their applications in pharmaceuticals and as intermediates in organic synthesis. The trifluoromethyl group is a common moiety in medicinal chemistry due to its lipophilic nature and ability to enhance metabolic stability, while sulfonyl groups are often used to improve solubility and protein binding affinity.

Synthesis Analysis

The synthesis of pyrrolidine derivatives with various substituents can be achieved through different synthetic routes. One such method involves 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of new 4-(trifluoromethyl)pyrrolidines containing sulfonyl groups . This method utilizes 3,3,3-trifluoropropene derivatives and azomethine ylides generated in situ, which could potentially be adapted for the synthesis of “this compound”.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their chemical properties and biological activity. The presence of different substituents can lead to variations in hydrogen-bonding arrangements and overall molecular conformation. For instance, the supramolecular structures of isomeric 4-(methylphenylamino)pyridine-3-sulfonamides differ in their hydrogen-bonding patterns, which form layer structures in the solid state . Such detailed structural analysis is essential for understanding the behavior of “this compound”.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions, often acting as intermediates or catalysts. For example, iron(III) trifluoroacetate and trifluoromethanesulfonate have been used as recyclable Lewis acid catalysts for the synthesis of dihydropyrimidinones and dihydropyridines . Although not directly related to “this compound”, this illustrates the potential reactivity of pyrrolidine derivatives with trifluoromethyl and sulfonyl groups in catalytic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure and substituents. For example, ionic liquids based on pyrrolidinium cations with perfluoroalkyl sulfonylimide anions exhibit unique transport properties and molecular organization, as evidenced by NMR, conductivity, and rheological measurements . These properties are indicative of the potential behavior of “this compound” in solution and could inform its applications in various fields.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with the compound are H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Propriétés

IUPAC Name |

(3S,4S)-3-methylsulfonyl-4-(trifluoromethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2S/c1-13(11,12)5-3-10-2-4(5)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYBWLVVSJHYRW-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CNCC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@@H]1CNC[C@H]1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3018885.png)

![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B3018891.png)

![2-Butyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018893.png)

![[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine](/img/structure/B3018894.png)

![2-Methyl-[1,3]thiazolo[4,5-c]pyridine hydrochloride](/img/structure/B3018897.png)

![2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B3018898.png)

![2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B3018899.png)

![N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide](/img/structure/B3018900.png)

![N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3018902.png)

![3-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B3018905.png)